Magnesium naphthenate

Description

Contextualization of Organometallic Naphthenates in Industrial and Environmental Systems

Organometallic naphthenates are a broad class of compounds formed from the reaction of naphthenic acids with various metals. Their high solubility in nonpolar organic solvents, such as petroleum-based hydrocarbons, makes them valuable in numerous industrial applications. wikipedia.org This class includes salts of aluminum, barium, calcium, cobalt, copper, iron, lead, manganese, nickel, potassium, vanadium, and zinc, alongside magnesium. wikipedia.orgstanfordmaterials.com Common applications for these compounds include their use as oil-borne detergents, lubricants, corrosion inhibitors, fuel and lubricating oil additives, wood preservatives, fungicides, and as drying agents in oil-based paints and varnishes. chemeurope.comwikipedia.orgut.ac.ir

From an environmental and operational perspective, naphthenic acids and their derivatives present a dual nature. The acids themselves are recognized as a major contaminant in the water produced during oil extraction, particularly from oil sands, and can exhibit toxicity to fish and other aquatic organisms. wikipedia.orgut.ac.irut.ac.ir Furthermore, the in-situ formation of certain metal naphthenates, such as calcium naphthenate, within oil production facilities is a significant operational challenge. researchgate.net These insoluble salts can precipitate out of the crude oil, leading to the formation of hard scale deposits that can plug pipelines and other equipment, a phenomenon known as naphthenate deposition. researchgate.netd-nb.info

Rationale for Comprehensive Academic Inquiry into Magnesium Naphthenate

While significant research has been directed at understanding and mitigating the problematic deposition of compounds like calcium naphthenate, a specific academic and industrial focus on this compound is warranted for distinct reasons. researchgate.netacs.org this compound is not typically associated with the severe scaling issues seen with calcium. Instead, it is manufactured for specific industrial purposes.

The primary rationale for its study lies in its utility as a functional additive. Research and industrial data highlight its application as a cleaning and dispersing agent in internal combustion engine oils and fuel oils, a catalyst and stabilizer in coatings, and a viscosity agent. stanfordmaterials.comcognitivemarketresearch.comcymitquimica.comalfa-chemical.com This contrasts with the incidental and problematic formation of other naphthenates.

Academic interest in the compound is not new, with dissertations dating back to 1967 investigating the synthesis and properties of this compound alongside other metal naphthenates. scirp.org More recent research has uncovered a compelling, contrasting role for magnesium in the context of naphthenic acids. Studies have investigated the use of magnesium oxide (MgO) as an effective catalyst for the decarboxylation of corrosive naphthenic acids in crude oil. researchgate.net This process breaks down the acids, mitigating their detrimental effects on refinery equipment.

Therefore, a comprehensive inquiry into this compound is crucial. It allows for the optimization of its synthesis and performance in its intended applications while also informing the broader understanding of magnesium's interaction with naphthenic acids, including its role in their catalytic destruction.

Chemical and Physical Properties of this compound

This compound is generally described as a dark, viscous liquid. alfa-chemical.comchemdad.com As it is a salt of a complex acid mixture, its precise properties can vary. However, representative data for a specific formulation are available.

| Property | Value | Source |

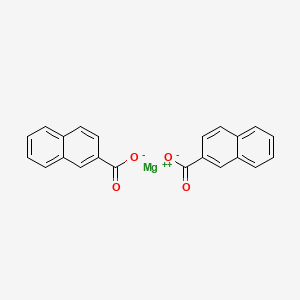

| Molecular Formula | C₂₂H₁₄MgO₄ | cymitquimica.comnih.gov |

| Molecular Weight | 366.65 g/mol | cymitquimica.comnih.gov |

| Appearance | Dark viscous liquid | alfa-chemical.comchemdad.com |

| Flash Point | > 100°C | chemsrc.com |

| CAS Number | 68424-71-5 | stanfordmaterials.comnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Mg/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUAIAKLWWIPTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68424-71-5 | |

| Record name | Magnesium naphthenates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NAPHTHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J817S53SLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for Magnesium Naphthenate

Direct Combination Approaches

Direct combination methods represent a straightforward route to magnesium naphthenate, primarily involving the reaction of naphthenic acids with magnesium-containing inorganic bases.

Reaction of Naphthenic Acids with Magnesium Oxides and Hydroxides

The most common direct synthesis of this compound involves the neutralization reaction between naphthenic acids and magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). researchgate.netgoogle.com In this process, the acidic protons of the carboxylic acid groups in the naphthenic acid mixture react with the basic magnesium compound to form the magnesium salt (this compound) and water. researchgate.net

The general reaction can be represented as:

2RCOOH (Naphthenic Acid) + MgO → Mg(RCOO)₂ (this compound) + H₂O

or

2RCOOH (Naphthenic Acid) + Mg(OH)₂ → Mg(RCOO)₂ (this compound) + 2H₂O

This acid-base reaction is a fundamental and widely employed method for producing various metal naphthenates. researchgate.netgoogle.com The use of magnesium oxide is particularly noted in several patented processes for preparing this compound, often as a key step in the production of overbased this compound, which has applications as a detergent for petroleum oil products. google.comgoogle.com

Investigation of Reaction Parameters for Yield and Purity Optimization

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables that are manipulated include temperature, reaction time, and the ratio of reactants. For instance, in the synthesis of high-base number this compound, a specific process involves mixing naphthenic acid, a solvent, and magnesium oxide at room temperature, followed by heating to 25-60°C for a duration of 0.5 to 4.0 hours. google.comgoogle.com Subsequent steps in this patented method include the addition of water, methanol (B129727), and an amine accelerant, with the reaction proceeding for another 2.0 to 4.0 hours at 40-60°C. google.comgoogle.com This is followed by a carbonation reaction, dealcoholization, and purification steps. google.comgoogle.com

The following table summarizes typical reaction parameters from a patented process for the synthesis of this compound:

| Parameter | Value/Range |

| Initial Reaction Temperature | 25 - 60 °C |

| Initial Reaction Time | 0.5 - 4.0 hours |

| Secondary Reaction Temperature | 40 - 60 °C |

| Secondary Reaction Time | 2.0 - 4.0 hours |

| Carbonation Reaction Time | 2.0 - 4.5 hours |

Data sourced from patents describing the preparation of this compound with a high base number. google.comgoogle.com

Multi-Step Synthesis Pathways

More complex, multi-step synthesis routes for this compound and its precursors are also utilized, often to achieve specific product characteristics or to utilize different starting materials.

Routes Involving Magnesium Salts and Carboxylic Acid Precursors

An alternative to the direct reaction with oxides or hydroxides is the use of magnesium salts in a double decomposition reaction. While the direct reaction is common for alkali metals, heavy metal naphthenates have historically been produced by reacting an alkali metal naphthenate with a water-soluble salt of the desired metal. google.com This suggests a potential pathway for this compound synthesis where a sodium naphthenate solution is treated with a soluble magnesium salt, such as magnesium chloride or magnesium sulfate, to precipitate this compound.

The synthesis of other metal naphthenates, such as zirconyl naphthenates from zirconyl chloride octahydrate, further illustrates the utility of metal salts as precursors in naphthenate synthesis. cyberleninka.ru This general approach allows for the use of a wider range of starting materials and can be adapted for the synthesis of various metal naphthenates.

Catalytic Oxidation Processes in Naphthenate Synthesis

The production of naphthenic acids themselves, the essential precursors for this compound, often involves the catalytic oxidation of petroleum fractions. google.comresearchgate.net This process typically utilizes catalysts containing metals such as manganese or cobalt. google.comresearchgate.net For example, a method for preparing naphthenic acids involves the oxidation of a petroleum fraction at 135-140°C in the presence of a catalyst composed of manganese naphthenate and potassium naphthenate. google.com Another process uses cobalt naphthenate to catalyze the oxidation of toluene (B28343) to produce benzoic acid, a type of carboxylic acid. google.com

These catalytic oxidation processes are crucial for generating the naphthenic acid feedstock required for the subsequent synthesis of this compound. The efficiency and selectivity of this oxidation step can significantly impact the quality and composition of the final naphthenate product.

Advanced Synthetic Techniques and Emerging Research

Current research is exploring more advanced and sustainable methods for the synthesis of organometallic compounds, which could have implications for the production of this compound. One such emerging area is mechanochemistry, which involves the use of mechanical force to induce chemical reactions. A notable development is the mechanochemical synthesis of magnesium-based carbon nucleophiles, specifically Grignard reagents, in air using a ball milling technique. nih.gov This solvent-free method offers significant environmental and economic advantages over traditional solution-based syntheses. nih.gov While not yet applied directly to the large-scale synthesis of this compound, this research into mechanochemical methods for magnesium-based reagents points towards a potential future direction for more environmentally friendly and efficient production processes.

Nanoparticle-Based Synthesis Approaches for Enhanced Metal Content

The synthesis of this compound with enhanced metal content often leverages nanoparticle technology. The primary strategy involves the creation of a colloidal dispersion where a core of inorganic magnesium, typically magnesium oxide, is stabilized by a layer of naphthenic acid surfactants. This structure allows for a much higher magnesium concentration than what is achievable with simple neutral this compound salts. The resulting products are often referred to as overbased or super-high-base-number magnesium naphthenates.

The performance and stability of these high-metal-content compounds are highly dependent on the characteristics of the magnesium nanoparticles used as the core. Control over particle size, shape, and dispersibility is crucial. Various methods have been developed for the synthesis of magnesium-based nanoparticles suitable for this application.

Research Findings:

One approach is the colloidal synthesis of magnesium nanoparticles, where reaction parameters are systematically controlled to manage particle size. nih.gov Research has shown that factors such as reaction time, concentration, temperature, and the type of electron carrier and solvent can precisely influence the final size of magnesium nanoparticles, ranging from 80 nm to over a micrometer. nih.gov For instance, shorter reaction times (e.g., 1 minute) can produce smaller nanoparticles (~80 nm), while lower reaction temperatures tend to increase particle size by reducing the nucleation rate. nih.gov

Another relevant method is the "green synthesis" of magnesium oxide (MgO) nanoparticles using biological extracts as reducing and capping agents. frontiersin.org This solution combustion technique can produce well-defined, cubic-structured MgO nanocrystals with sizes ranging from approximately 10 to 27 nm. frontiersin.org Such fine nanoparticles provide a large surface area for stabilization by naphthenate molecules.

Pulsed laser ablation in liquid (PLAL) is another advanced technique for producing magnesium nanoparticles. mdpi.com This method allows for the synthesis of nanoparticles with mean diameters ranging from 53 to 239 nm by adjusting parameters like laser scan speed and ablation time. mdpi.com The resulting nanoparticles can be used to create colloids for various applications. mdpi.com The core of these enhanced naphthenates can also consist of spinel-type ferromagnets like MgFe2O4, which are magnetic nanoparticles between 1 and 100 nm in size. ntnu.no

The table below summarizes key findings from different nanoparticle synthesis methods applicable to creating precursors for high-metal-content this compound.

| Synthesis Method | Key Parameters | Resulting Particle Size | Reference |

| Colloidal Synthesis | Reaction time, concentration, temperature, solvent coordination | 80 nm to >1 µm | nih.gov |

| Green Synthesis (Solution Combustion) | Calcination temperature (e.g., 500°C), reducing agent (leaf extract) | 10.25–27.08 nm | frontiersin.org |

| Pulsed Laser Ablation in Liquid (PLAL) | Ablation time (2-25 min), laser scan speed (3000-3500 mm/s) | 53–239 nm (mean diameter) | mdpi.com |

| General Nanoparticle Synthesis | Material type (e.g., iron oxides, pure metals, spinel ferromagnets) | 1–100 nm | ntnu.no |

Role of Accelerants and Solvents in Reaction Kinetics

In the synthesis of this compound, particularly overbased variants, accelerants and solvents play a critical role in controlling reaction kinetics and ensuring the formation of a stable, high-quality product. The solvent acts as a medium to dissolve reactants, facilitate mixing, and control viscosity and temperature, while the accelerant increases the rate of the chemical reaction, often by lowering the activation energy.

A common method for preparing overbased this compound involves a multi-step process where magnesium oxide is reacted with naphthenic acid in the presence of specific promoters, followed by carbonation. google.com

Research Findings:

A patented method for producing this compound with an ultra-high base number details a process where naphthenic acid, a solvent, and magnesium oxide are first mixed and heated. google.com Subsequently, water, methanol, and an amine-type accelerant are introduced to promote the initial reaction before carbon dioxide is bubbled through the mixture for carbonation. google.com The amine accelerant, such as triethanolamine, is crucial for driving the reaction between the magnesium oxide and the promoters. google.com Solvents are essential for maintaining the homogeneity of the reaction mixture and for the final product's properties before being removed by distillation. google.com

The kinetics of reactions involving naphthenic acids are influenced by temperature and the concentration of reactants. Studies on the esterification of naphthenic acids, a related reaction, show a second-order rate law with respect to the naphthenic acid concentration, with a determined activation energy of 72.27 kJ/mol. scielo.org.co While this study is on esterification, it highlights the kinetic principles applicable to naphthenate salt formation. The use of an accelerant is designed to provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate at a given temperature.

The table below outlines the components and conditions for a typical synthesis of overbased this compound, highlighting the role of the accelerant and solvent. google.com

| Component/Parameter | Function/Specification | Typical Range/Value | Reference |

| Naphthenic Acid | Primary reactant (acid source) | 100 parts by weight | google.com |

| Magnesium Oxide | Magnesium source (base) | 18-30 parts by weight | google.com |

| Solvent | Reaction medium | 70-160 parts by weight | google.com |

| Methanol | Promoter/Co-solvent | 21-42 parts by weight | google.com |

| Water | Promoter | 8-25 parts by weight | google.com |

| Amine-type Accelerant (e.g., Triethanolamine) | Increases reaction rate | 1.8-10 parts by weight | google.com |

| Carbon Dioxide | Carbonation agent to form magnesium carbonate core | 12-30 parts by weight | google.com |

| Reaction Temperature | Controls reaction kinetics | 40-60 °C | google.com |

| Reaction Time | Duration for completion | 2.0-4.0 hours (pre-carbonation) | google.com |

The solvent ensures that the hydrophobic naphthenic acid can effectively interact with the solid magnesium oxide and the polar promoters like methanol and water. google.com The amine accelerant facilitates the deprotonation of the naphthenic acid and activates the magnesium oxide surface, thereby speeding up the formation of the initial this compound soap, which then acts as a surfactant to stabilize the subsequent dispersion of magnesium carbonate formed during the carbonation step. google.com

Advanced Analytical and Spectroscopic Characterization of Magnesium Naphthenate

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry (MS) has become the most effective analytical tool for the molecular analysis of naphthenic acids and their salts. nih.gov As long as the instrument provides sufficient resolution and mass accuracy, MS-based methods can achieve detailed group-type separation and characterization of these complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Speciation

High-resolution mass spectrometry (HRMS) is fundamental for the detailed speciation of magnesium naphthenate's constituent molecules. Its ability to provide highly accurate mass measurements allows for the confident assignment of elemental compositions (CxHyOz) to the thousands of individual compounds within a sample. nih.gov This capability is crucial for distinguishing between different classes of oxygen-containing compounds (e.g., O₂, O₃, O₄) and other heteroatomic species that may be present. nih.gov

In the context of naphthenates, HRMS is particularly adept at identifying the specific types of acids involved in deposit formation. For instance, studies on divalent metal naphthenates, which includes this compound, have revealed that their formation often involves specific high-molecular-weight tetraprotic acids (containing four carboxylic acid groups). acs.orggoogle.com HRMS can distinguish these O₈ species from the more common O₂ monoprotic acids. The analysis of naphthenate deposits has shown that while lower molecular weight monoprotic acids are common, the solid deposits are often dominated by these larger, multi-acidic molecules. acs.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS in Naphthenate Analysis

Among HRMS techniques, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled resolution and mass accuracy, making it a powerful tool for analyzing extremely complex mixtures like petroleum acids and their salts. acs.orgresearchgate.net In a single analysis, FT-ICR MS can determine the composition of thousands of distinct chemical species. researchgate.net This technique has been successfully applied to characterize metal naphthenate deposits, providing detailed speciation of the acids involved. acs.orgresearchgate.net

Research using FT-ICR MS on analogous calcium naphthenate deposits has identified that they consist predominantly of tetraprotic acids with a C₈₀ hydrocarbon skeleton. acs.org For example, a compound with a measured mass of 1230.0627 Da was identified, suggesting an elemental composition of C₈₀H₁₄₂O₈. researchgate.net The data also revealed the presence of lower molecular weight tetraprotic acids with C₆₀₋₇₇ hydrocarbon skeletons. acs.org Orbitrap MS, another high-resolution mass spectrometry platform, provides similar capabilities for the detailed characterization of complex organic mixtures and is frequently used in petroleomics.

Below is a table summarizing representative molecular species identified in metal naphthenate deposits using FT-ICR MS, which are analogous to those expected in this compound.

| Elemental Composition | Measured Mass (Da) | Acid Type | DBE (Double Bond Equivalents) |

| C₈₀H₁₄₂O₈ | 1230.0627 | Tetraprotic | 10 |

| C₅₃-₅₉ Skeleton | 850-950 m/z range | Tetraprotic | 5-8 |

| C₆₀-₇₉ Skeleton | 950-1225 m/z range | Tetraprotic | 8 |

| Data derived from studies on analogous metal naphthenate deposits. acs.orggoogle.comresearchgate.net | |||

| DBE indicates the degree of unsaturation, corresponding to ring structures in naphthenic acids. |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications for Complex Mixtures

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of large, polar, and thermally fragile molecules like naphthenic acids and their salts. onepetro.org It allows these compounds to be transferred from a liquid solution into the gas phase as ions with minimal fragmentation, which is essential for accurate molecular weight determination. nih.gov ESI is typically operated in negative-ion mode for naphthenic acid analysis, as it readily deprotonates the carboxylic acid groups to form [M-H]⁻ ions, which can then be detected by the mass spectrometer. onepetro.org

ESI-MS has been widely used to characterize the complex mixtures of acids extracted from crude oil and naphthenate deposits. nih.govonepetro.org For example, ESI-MS analysis of extracts from naphthenate deposits has revealed the presence of a broad range of lower molecular weight naphthenic acids (in the m/z range of 200 to 500) as well as clusters of ions at higher masses (around m/z 1230 to 1235), corresponding to the high-molecular-weight tetraprotic species. onepetro.org The technique is invaluable for providing a comprehensive overview of the molecular weight distribution within a this compound sample.

| Parameter | Typical Setting | Purpose |

| Ionization Mode | Negative Ion | To detect deprotonated carboxylic acids [RCOO]⁻. onepetro.org |

| Nebulizer Gas | Nitrogen | Assists in desolvation and droplet formation. onepetro.org |

| Curtain Gas | Nitrogen | Prevents solvent clusters from entering the mass spectrometer. onepetro.org |

| Needle Voltage | ~ -4.5 kV | Creates the electrochemical potential for ion formation. onepetro.org |

| Source Temperature | ~ 350°C | Aids in solvent evaporation. onepetro.org |

| Table based on typical parameters used for ESI-MS analysis of naphthenic acid extracts. onepetro.org |

Chromatographic Separation and Detection Methods

While direct-infusion mass spectrometry provides a wealth of information, coupling it with a chromatographic separation step can resolve isomers and reduce the complexity of the mixture entering the mass spectrometer at any given time. researchgate.net This hyphenated approach enhances the quality and detail of the characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the compositional analysis of the more volatile components of naphthenic acid mixtures. offshorenorge.nonih.gov Because naphthenic acids are polar and often not volatile enough for direct GC analysis, a derivatization step is typically required. ualberta.ca The acids are often converted into their corresponding methyl esters or tert-butyldimethylsilyl derivatives, which are more volatile and less polar, making them amenable to GC separation. ualberta.caresearchgate.net

Following separation on the GC column based on boiling point and polarity, the eluting compounds are ionized and detected by the mass spectrometer. nih.gov GC-MS allows for the quantification of total naphthenic acids and the determination of different acid species based on their carbon number and Z-series. offshorenorge.no While GC-MS is excellent for lower-to-medium molecular weight acids, it is generally not suitable for analyzing the high-molecular-weight species (like the C₈₀ tetraprotic acids) involved in some naphthenate deposits, as they are not volatile enough to pass through a GC column. offshorenorge.no

| Surrogate Compound | Type of Acid Represented |

| 1-methyl-1-cyclohexanecarboxylic acid | Monocyclic |

| trans-1,4-pentylcyclohexanecarboxylic acid | Monocyclic |

| 2-hexyldecanoic acid | Acyclic (Branched) |

| Eicosanoic acid | Acyclic (Linear) |

| Dicyclohexylacetic acid | Bicyclic |

| 5β-cholanic acid | Polycyclic (Steroid-like) |

| Table of pure compounds used as surrogates in the derivatization and analysis of naphthenic acids by GC-MS. ualberta.ca |

Liquid Chromatography Techniques for Naphthenate Fractionation

Liquid chromatography (LC) is an essential technique for the separation and fractionation of complex naphthenate mixtures prior to MS analysis. offshorenorge.noresearchgate.net Unlike GC, LC does not require the analytes to be volatile, making it ideal for the full range of naphthenic acids, including the high-molecular-weight, non-volatile species that are often implicated in this compound formation. offshorenorge.no

LC can separate the naphthenic acid mixture into different fractions based on properties like polarity or acidity. This pre-fractionation simplifies the mixture, which can significantly reduce ion suppression effects during ESI-MS analysis and allows for a more in-depth characterization of less abundant species. researchgate.net For example, an extraction process using an ion-exchange resin can isolate the acidic fraction, which can then be further separated by LC before being introduced to a mass spectrometer for detailed analysis of its low to medium molecular weight components. researchgate.net

Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) for Comprehensive Profiling

Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) stands as a powerful technique for the in-depth analysis of complex mixtures like this compound. birmingham.ac.uknih.gov This advanced method offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. chromatographyonline.comazom.com In GCxGC, the effluent from the first chromatographic column is subjected to a second, different column for further separation, a process facilitated by a modulator. birmingham.ac.ukchromatographyonline.com This results in a structured two-dimensional chromatogram where chemically similar compounds are grouped together, aiding in their identification. azom.comgcms.cz

The coupling with a time-of-flight mass spectrometer (TOF-MS) provides rapid and sensitive detection, which is crucial for identifying numerous components within a complex sample. nih.gov The high resolving power of GCxGC can separate co-eluting compounds that would otherwise overlap in a single-dimension separation, leading to more accurate identification through cleaner mass spectra. gcms.cz This is particularly beneficial for analyzing the intricate mixture of isomers and related compounds present in naphthenic acid samples. birmingham.ac.uk The enhanced sensitivity, a result of the modulation process that cryogenically focuses analytes before they enter the second column, allows for the detection of trace components. chromatographyonline.comazom.com

For the analysis of this compound, which is a salt of a complex mixture of naphthenic acids, GCxGC-TOF-MS can provide a comprehensive profile of the constituent organic acids after appropriate sample preparation, such as derivatization to increase volatility. chromatographyonline.com This detailed fingerprinting is invaluable for understanding the composition of the naphthenic acid mixture, which can vary significantly depending on the crude oil source.

Table 1: GCxGC-TOF-MS Instrumental Parameters for Complex Mixture Analysis

| Parameter | Setting | Reference |

| Injector | Split/Splitless, 250 °C | chromatographyonline.comchromatographyonline.com |

| Carrier Gas | Helium | chromatographyonline.com |

| Column 1 (Primary) | Non-polar (e.g., DB-5ms) | birmingham.ac.uk |

| Column 2 (Secondary) | Polar (e.g., BPX-50) | birmingham.ac.uk |

| Modulator | Cryogenic | chromatographyonline.com |

| Modulation Period | 1.5 - 8 seconds | nih.govchromatographyonline.com |

| MS Ion Source | Electron Ionization (EI), 70 eV | chromatographyonline.com |

| Mass Analyzer | Time-of-Flight (TOF) | nih.gov |

| Mass Range | m/z 80-500 | chromatographyonline.com |

Spectroscopic Techniques for Structural Elucidation and Quantitative Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of chemical compounds. wikipedia.orgebsco.comjeolusa.com It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. wikipedia.orglibretexts.org This resonance frequency is highly sensitive to the local chemical environment of the nucleus, providing detailed information about the connectivity and arrangement of atoms within a molecule. wikipedia.orgjeolusa.com

For the analysis of this compound, both proton (¹H) and carbon-13 (¹³C) NMR are particularly informative. ¹H NMR provides information about the types and number of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the naphthenic acid molecules. wikipedia.org Key parameters derived from NMR spectra include:

Chemical Shift: The position of a signal in the NMR spectrum, which indicates the electronic environment of the nucleus. jeolusa.comlibretexts.org

Spin-Spin Coupling: The splitting of NMR signals due to the interaction of neighboring nuclear spins, which provides information about the connectivity of atoms. wikipedia.orglibretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the complex structures within the naphthenate mixture by showing correlations between different nuclei. libretexts.orghmdb.ca While direct NMR analysis of the magnesium salt can be performed, it is also common to analyze the free naphthenic acids after acidification of the salt.

Table 2: Typical NMR Spectroscopic Data for Naphthenic Acid Components

| Nucleus | Chemical Shift Range (ppm) | Structural Information | Reference |

| ¹H | 0.5 - 2.5 | Aliphatic protons in cycloalkane rings and alkyl chains | rsc.orgrsc.org |

| ¹H | 2.0 - 2.5 | Protons alpha to the carboxylic acid group | rsc.org |

| ¹H | 10 - 12 | Carboxylic acid proton (in acidic form) | rsc.org |

| ¹³C | 10 - 40 | Aliphatic carbons (CH₃, CH₂, CH) | rsc.orgrsc.org |

| ¹³C | 40 - 60 | Carbons adjacent to the carboxyl group | rsc.org |

| ¹³C | 170 - 185 | Carboxylic acid carbon | rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Quantitative Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique widely used for the identification of functional groups in molecules. mdpi.combiomedscidirect.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. mdpi.com The resulting spectrum acts as a molecular "fingerprint," allowing for the characterization of the compound. biomedscidirect.com

In the context of this compound, FTIR is particularly useful for confirming the presence of the carboxylate group (COO⁻), which is the key functional group in this salt. The spectrum will also show characteristic absorptions for the aliphatic C-H bonds of the cycloalkane and alkyl portions of the naphthenate molecules. biomedscidirect.com

FTIR can also be employed for quantitative analysis, though it is generally less selective than chromatographic methods. richmondscientific.comresearchgate.net By creating a calibration curve using standards of known concentration, the amount of a specific component can be determined based on the intensity of its characteristic absorption band, as described by the Beer-Lambert law. richmondscientific.commtu.edu For naphthenic acids, the strong carbonyl (C=O) stretch of the carboxylic acid or the carboxylate anion is often used for quantification. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| 2850 - 2960 | C-H stretch | Aliphatic (CH₂, CH₃) | biomedscidirect.com |

| 1550 - 1610 | Asymmetric COO⁻ stretch | Carboxylate | researchgate.net |

| 1400 - 1450 | Symmetric COO⁻ stretch | Carboxylate | researchgate.net |

| ~1700-1740 | C=O stretch | Carboxylic Acid (if free acid is present) | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.edumalvernpanalytical.com The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state. carleton.eduunimi.it

For this compound, XPS can be used to:

Confirm the presence of magnesium, oxygen, and carbon on the surface of the material.

Determine the elemental ratios, providing a semi-quantitative analysis of the surface composition. carleton.edu

Investigate the chemical state of the elements. For example, the binding energy of the Mg 1s or O 1s peaks can provide information about the bonding between the magnesium cation and the naphthenate anion. unimi.it

XPS is a high-vacuum technique and is suitable for the analysis of solid samples. wikipedia.orgcovalentmetrology.com

Table 4: Expected XPS Binding Energies for this compound

| Element | Photoelectron Peak | Approximate Binding Energy (eV) | Information Provided | Reference |

| Mg | 1s | ~1304 | Presence and chemical state of Magnesium | unimi.it |

| O | 1s | ~531-533 | Presence and chemical state of Oxygen (in carboxylate) | unimi.it |

| C | 1s | ~285 (aliphatic), ~288-289 (carboxylate) | Presence and chemical states of Carbon | covalentmetrology.com |

Mechanistic Investigations of Magnesium Naphthenate in Catalytic Systems

Magnesium Naphthenate as a Catalyst and Co-catalyst in Organic Reactions

This compound, a metal salt of naphthenic acid, demonstrates notable catalytic and co-catalytic activity in a variety of organic reactions. Its utility stems from the properties of the magnesium ion and its interaction with the naphthenate structure.

Catalytic Decarboxylation Mechanisms Involving Magnesium Species

Magnesium oxide (MgO), a related magnesium compound, is an effective catalyst for the decarboxylation of carboxylic acids, including naphthenic acids found in crude oil. researchgate.net The process typically occurs at temperatures between 150–300°C. researchgate.net The mechanism involves the adsorption of the acidic compounds onto the basic MgO surface, which facilitates the elimination of carbon dioxide (CO2). researchgate.net This acid-base interaction is a crucial step in the catalytic cycle. researchgate.net

The catalytic decarboxylation of naphthenic acids over certain catalysts follows a mechanism that includes:

Adsorption of the reactant (RCOOH) onto the catalyst surface.

A surface reaction where the C-C bond in the carboxylic acid is cleaved, releasing CO2.

Desorption of the resulting hydrocarbon product (RH) from the catalyst surface. mdpi.com

While the direct catalytic decarboxylation mechanism for this compound is not extensively detailed in the provided search results, the behavior of MgO suggests that the magnesium ion plays a key role in activating the carboxylic acid group. The reaction is thought to proceed through a concerted mechanism with a cyclic transition state, leading to an enol intermediate that then tautomerizes. masterorganicchemistry.com

The effectiveness of magnesium-based catalysts in removing naphthenic acids from crude oil has been demonstrated, with significant reductions in the total acid number (TAN) of the oil. researchgate.netmdpi.com For instance, treatment with an MgO catalyst for four hours at 300°C can lower the TAN of crude oil from 6.5 mg KOH/g to 0.17 mg KOH/g. mdpi.com

Table 1: Effect of MgO Catalyst on Naphthenic Acid Removal from Crude Oil mdpi.com

| Temperature (°C) | Treatment Time (hrs) | Initial TAN (mg KOH/g) | Final TAN (mg KOH/g) |

| 250 | 4 | 6.5 | 1.24 |

| 270 | 4 | 6.5 | 0.39 |

| 300 | 4 | 6.5 | 0.17 |

Role in Hydrodesulfurization (HDS) and Hydrodemetallization (HDM) Processes

In the context of petroleum refining, hydrotreating processes are essential for removing impurities like sulfur, nitrogen, and metals. hydrocarbonpublishing.com Hydrodesulfurization (HDS) and hydrodemetallization (HDM) are two such critical processes. hydrocarbonpublishing.comtopsoe.com Magnesium has been shown to play a beneficial role when used as a modifier for catalysts in these applications.

Modifying a γ-Al2O3 support with magnesium can enhance the catalytic activity for both HDS and HDM. bcrec.id This enhancement is attributed to several factors, including improved textural properties of the catalyst support and a more favorable acid-base balance. bcrec.id Furthermore, magnesium can help prevent the formation of coke, a common cause of catalyst deactivation, by suppressing the polymerization of aromatic compounds. bcrec.id

The addition of magnesium to Mo/Al₂O₃ catalysts has been reported to improve HDS and hydrodenitrogenation (HDN) activities through a more efficient hydrogenation mechanism, which also contributes to a longer catalyst lifespan by reducing coking. bcrec.id In HDM, catalysts are designed to remove metals like nickel and vanadium, protecting downstream catalysts from deactivation. topsoe.com The catalytic performance in HDM can be assessed using model feedstocks containing metal naphthenates, such as Fe, V, and Ni-naphthenates. bcrec.id

Impact on Reaction Selectivity and Conversion Rates

The introduction of magnesium as a promoter or co-catalyst can significantly influence reaction selectivity and conversion rates. In the dehydrogenation of perhydrodibenzyltoluene, a Pt/Mg-Al2O3 catalyst exhibited a higher initial conversion rate (99%) compared to Pt/Al2O3 (96%) and Pt/Zn-Al2O3 (97%). semanticscholar.org After 22 hours, the magnesium-containing catalyst maintained a stable conversion of 92%. semanticscholar.org This improvement is partly attributed to the fact that magnesium enhances the reduction of Pt-oxide, leading to a higher concentration of active metallic Pt sites. semanticscholar.org

Furthermore, magnesium can reduce the acidity of the catalyst support, which is beneficial as acidic sites can promote undesirable side reactions like C-C bond breaking, leading to coke deposition. semanticscholar.org By minimizing these side reactions, selectivity towards the desired product is increased. semanticscholar.orgijcce.ac.ir For example, in the selective oxidation of benzyl (B1604629) alcohol, the presence of Mg2+ ions in a ferrite (B1171679) support improved the catalytic activity of supported gold nanoparticles, achieving approximately 35% conversion without an additional base. cdmf.org.br

In the selective hydrogenation of acetylene (B1199291), bimetallic Pd-Mg nanoparticles demonstrated improved catalytic behavior over monometallic Pd catalysts. nih.gov The selectivity to ethylene (B1197577) was significantly higher, reaching 55% at 100% acetylene conversion. nih.gov This enhanced selectivity is attributed to the presence of small, well-separated Pd nanoparticles on the magnesium surface, which limits overhydrogenation. nih.gov

Table 2: Initial Conversion Rates in Perhydrodibenzyltoluene Dehydrogenation semanticscholar.org

| Catalyst | Initial Conversion (%) |

| Pt/Mg-Al2O3 | 99 |

| Pt/Zn-Al2O3 | 97 |

| Pt/Al2O3 | 96 |

Enzyme-Mimetic Catalysis and Biocatalytic Implications

Magnesium ions are crucial cofactors in many enzymatic systems, playing a vital role in catalysis. oup.com Understanding magnesium's function in these biological systems provides insights into its potential in enzyme-mimetic catalysis.

Magnesium's Role as a Lewis Acid in Catalytic Pathways

Magnesium ions primarily function as Lewis acids in catalytic processes. acs.orgnih.gov A Lewis acid is an electron-pair acceptor. In enzymatic reactions, the Mg2+ ion can coactivate substrates by coordinating with electronegative atoms, thereby facilitating bond cleavage or formation. acs.org For example, in the electrochemical reduction of CO2, Mg2+ cations can increase the reaction rate by facilitating the breaking of a C-O bond. acs.orgnih.gov

In enzyme-catalyzed reactions, such as those involving hammerhead ribozymes, metal ions like Mg2+ are thought to function as Lewis acid catalysts. nih.gov This is in contrast to other ions like NH4+, which may act as general acid catalysts. nih.gov The high charge density of Mg2+ makes it an effective catalyst. nih.gov The catalytic role of magnesium as a Lewis acid has also been explored in combination with N-heterocyclic carbene (NHC) catalysis, where it can activate substrates and influence reaction pathways. mdpi.com

Transient and Stable Magnesium-Substrate/Enzyme Interactions

Magnesium ions can form both stable and transient interactions with substrates and enzymes, which are critical for catalysis. nih.govcreative-enzymes.com In many enzyme active sites, the magnesium ion is part of a coordination complex, binding to specific amino acid residues and the substrate. oup.com For instance, in type IA topoisomerases, residues like Glu-9, Asp-111, Asp-113, and Glu-115 are involved in Mg2+ binding. oup.com

The interaction of magnesium with enzymes can be dynamic. In some cases, the binding and release of the magnesium ion occur with each catalytic cycle. nih.govacs.org For example, in the MST (menaquinone, siderophore, and tryptophan) family of enzymes, the magnesium ion is thought to "button" the active site, sealing it for catalysis and dissociating upon completion to allow for product release and substrate entry. nih.govacs.org

In other systems, such as the CDK2 protein kinase, the binding of a second, transient magnesium ion is believed to be crucial for catalysis. nih.gov This transiently bound magnesium ion alters the structure and dynamics of the active site, properly positioning the reactants for the phosphoryl transfer reaction. nih.gov This highlights that both stable and transient interactions of magnesium are fundamental to its catalytic function in biological systems. nih.gov

Catalyst Deactivation and Regeneration Studies

The performance and longevity of catalysts are critical factors in industrial chemical processes. Deactivation, the loss of catalytic activity and/or selectivity over time, is a significant challenge that can arise from various mechanisms, including the deposition of fouling agents from the feedstock. In systems processing crude oils or other hydrocarbon feedstocks, metal-organic compounds such as this compound can play a role in these deactivation processes. Understanding the mechanisms of this deactivation and developing strategies to mitigate it are crucial for optimizing catalytic systems.

Mechanisms of Catalyst Fouling by Metal Deposition and Coking

Catalyst deactivation is a primary concern in catalytic upgrading processes, where impurities and heavy components in the feedstock can poison and foul the catalyst. taylorandfrancis.com The primary mechanisms of deactivation are poisoning, coking, and thermal degradation. ammoniaknowhow.com Feedstocks containing metal naphthenates contribute to deactivation primarily through two of these pathways: metal deposition and coking. taylorandfrancis.comrsc.org

Coking: Coking is the formation of carbonaceous deposits (coke) on the catalyst surface. ammoniaknowhow.com These deposits are typically heavy, hydrogen-deficient polymers. The organic part of this compound, the naphthenic acid molecule, along with other heavy aromatic compounds and asphaltenes found in crude oil, can act as coke precursors. taylorandfrancis.com These molecules can adsorb onto the catalyst's active sites and undergo a series of polymerization and dehydrogenation reactions, ultimately forming a layer of coke that covers the active surface and blocks pore entrances. ammoniaknowhow.comsamaterials.com This process not only deactivates the catalyst by physically masking the active sites but can also lead to operational problems by increasing pressure drop across the catalyst bed. Catalyst deactivation by carbon deposition is influenced by the amount, type, and location of the carbon formed. ammoniaknowhow.com

Strategies for Mitigating Deactivation in Magnesium-Modified Catalysts

While magnesium originating from feed components like this compound can contribute to fouling, the intentional addition of magnesium compounds to catalysts is a widely used strategy to mitigate deactivation, particularly from coking and sintering. Modifying catalysts with magnesium, often in the form of magnesium oxide (MgO), enhances their stability and longevity. researchgate.netbcrec.id

Several key strategies involving magnesium modification have proven effective:

Increasing Support Basicity: The introduction of MgO increases the basicity of the catalyst support. researchgate.netbeilstein-journals.org Basic sites on the catalyst can promote the gasification of coke precursors (e.g., through reactions with steam or CO2), thereby inhibiting the formation of hard, graphitic coke. beilstein-journals.org This increased alkalinity helps to suppress the unwanted polymerization of aromatic compounds, which are known precursors to coke. researchgate.netbcrec.id

Enhancing Metal Dispersion and Stability: In many catalysts, particularly Ni-based catalysts used in reforming reactions, adding MgO as a support or promoter improves the dispersion of the active metal particles. beilstein-journals.org This leads to the formation of a basic solid solution, such as NiₓMg₍₁₋ₓ₎O, which creates a strong interaction between the active metal (Ni) and the support (MgO). beilstein-journals.org This strong metal-support interaction helps to prevent the active metal particles from migrating and agglomerating (sintering) at high reaction temperatures, thus maintaining a high active surface area over time. numberanalytics.combeilstein-journals.org

Improving Catalyst Structure: The modification of catalyst supports with magnesium can lead to improved textural properties, such as a larger pore volume and a more uniform pore size distribution. researchgate.net Larger pores can enhance the diffusion of bulky reactant molecules found in heavy oils and improve the catalyst's tolerance to metal and coke deposition before pore blockage occurs. researchgate.netbcrec.id

Research has demonstrated the effectiveness of these strategies. For example, in the dry reforming of methane, Ni/MgO catalysts show high activity and low carbon deposition due to the alkaline nature of MgO. beilstein-journals.org Similarly, in hydrodemetallization (HDM) and hydrodesulfurization (HDS) processes, magnesium-modified catalysts exhibit enhanced metal removal and sulfur conversion, prolonging the catalyst's lifespan by mitigating deactivation from coking. researchgate.netbcrec.id

The following tables summarize research findings on the impact of magnesium modification on catalyst performance and resistance to deactivation.

Table 1: Effect of Magnesium Modification on Hydrodemetallization (HDM) and Hydrodesulfurization (HDS) Efficiency

| Catalyst ID | Modification | Fe Removal (%) | V Removal (%) | Ni Removal (%) | Sulfur Conversion (%) at 315 °C | Reference |

|---|---|---|---|---|---|---|

| HM | Magnesium Acetate | 98 | 71 | 99 | 20.9 | researchgate.net, bcrec.id |

| SM | Urea | - | - | - | - | researchgate.net |

| RM | Ammonia | - | - | - | 11.12 | researchgate.net |

Data derived from studies on modified γ-Al₂O₃ supports for heavy oil processing. The "HM" catalyst showed the highest efficiency, attributed to sustained active site availability due to effective metal removal.

Table 2: Influence of MgO on Ni-Based Catalyst Performance in Dry Reforming of Methane| Catalyst | Ni Loading (mol %) | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Coke Deposition | Reference |

|---|---|---|---|---|---|---|

| Ni/MgO | 5 | 97.1 | 98.1 | 1.1 | Low | beilstein-journals.org |

| Ni Catalyst (without Mg) | - | - | - | - | Slightly Higher | beilstein-journals.org |

This table illustrates that the presence of MgO support leads to high catalytic activity with minimal coke formation.

Regeneration of deactivated magnesium-modified catalysts is also a critical aspect. For deactivation caused by coking, a common regeneration method is to burn off the carbon deposits in a controlled manner using air or steam at elevated temperatures. mdpi.comresearchgate.net For catalysts deactivated by metal deposition, regeneration is more challenging and often incomplete.

Research on Corrosion Inhibition Mechanisms by Magnesium Naphthenate

Electrochemical Studies of Corrosion Inhibition

Electrochemical techniques are vital for quantifying the effectiveness of corrosion inhibitors and understanding their impact on corrosion kinetics. Methods such as potentiodynamic polarization and linear polarization resistance (LPR) provide detailed insights into how magnesium naphthenate alters the electrochemical behavior of the metal-electrolyte interface. researchgate.netaphrc.org

Potentiodynamic polarization is a technique where the potential of a metal sample is scanned, and the resulting current is measured. This provides key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value in the presence of an inhibitor indicates effective corrosion protection. The inhibition efficiency (IE%) can be calculated from these values. mdpi.com

Linear Polarization Resistance (LPR) is a non-destructive technique that provides a rapid measurement of the polarization resistance (Rp), which is inversely proportional to the corrosion rate. dntb.gov.uamostwiedzy.pl These measurements are used to assess the performance of inhibitors like metal naphthenates in real-time. researchgate.netresearchgate.net

| System | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank Solution | -550 | 250 | - |

| Solution + Mg Naphthenate | -525 | 15 | 94.0% |

Research on various metal naphthenates shows they typically function as mixed-type inhibitors. makhillpublications.coresearchgate.net This means they affect both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netmdpi.com

Microscopic and Spectroscopic Analysis of Inhibited Surfaces

To visually and chemically confirm the formation of a protective film, various surface analysis techniques are employed. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography, allowing for a visual comparison of a metal surface before and after the application of the inhibitor. surfacesciencewestern.comcleancontrolling.com In the presence of an effective inhibitor like this compound, SEM images typically reveal a smoother, more uniform surface compared to the pitted and damaged surface of an uninhibited metal. researchgate.netresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDX or EDRF), often coupled with SEM, is used for elemental analysis of the surface. surfacesciencewestern.comscaledsolutions.com This technique can detect the elements present in the protective film, confirming the presence of carbon and oxygen from the naphthenate molecule and potentially magnesium from the inhibitor itself, distributed across the metal surface. researchgate.netmatec-conferences.org This provides direct evidence of the adsorbed inhibitor film responsible for the corrosion protection. researchgate.netmakhillpublications.co

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to investigate the surface topography of materials at a micro and nano level. In corrosion science, it is instrumental in observing the changes in a metal's surface morphology due to corrosion and the mitigating effects of inhibitors.

When a metal like steel or magnesium is exposed to a corrosive medium without an inhibitor, its surface typically exhibits significant damage, characterized by pitting, cracks, and a generally rough and uneven topography. researchgate.net SEM analysis of such a surface provides clear visual evidence of the corrosive attack. koreascience.kr

In contrast, after the application of an inhibitor like this compound, SEM imaging is expected to reveal a markedly different surface. The presence of a protective film formed by the inhibitor results in a smoother and more uniform surface morphology. koreascience.kr This is because the inhibitor molecules adsorb onto the metal surface, creating a barrier that prevents the destructive electrochemical reactions of corrosion from occurring. polyu.edu.hk Studies on various naphthenate-based inhibitors have confirmed the formation of such adsorbed films on metal surfaces. researchgate.net The comparison between the corroded surface and the inhibitor-protected surface, as viewed through SEM, offers direct qualitative evidence of the inhibitor's effectiveness.

Table 1: Expected Surface Morphology Analysis using SEM

| Condition | Expected SEM Observation | Implication |

| Metal in Corrosive Media (Uninhibited) | Rough surface with visible pits, cracks, and corrosion products. | Severe corrosive attack on the metal surface. |

| Metal in Corrosive Media (Inhibited with this compound) | Smoother, more uniform surface with significantly reduced pitting and damage. | Formation of a protective inhibitor film on the metal surface. koreascience.krresearchgate.net |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping of Protective Layers

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique often coupled with SEM. While SEM provides morphological information, EDS identifies the elemental composition of the sample's surface. This combination is invaluable for confirming that the protective film observed is indeed composed of the inhibitor.

When analyzing a metal surface protected by this compound, an EDS spectrum would be generated. The analysis would be expected to detect the key elements present in the inhibitor molecule. The presence of magnesium (Mg), oxygen (O), and carbon (C) peaks in the EDS analysis of the protected surface, which are absent or at background levels on the uninhibited corroded surface, confirms the adsorption of the this compound onto the metal. hereon.deresearchgate.net

Elemental mapping, an advanced feature of EDS, can visually display the distribution of these elements across the surface. This would show a uniform layer of Mg, O, and C covering the metal, corresponding to the protective film. hereon.de This elemental evidence validates that the inhibition mechanism involves the formation of a physical barrier composed of the inhibitor molecules. qu.edu.iq

Table 2: Expected Elemental Analysis of the Protective Film via EDS

| Element | Expected Detection on Inhibited Surface | Significance |

| Magnesium (Mg) | Present | Confirms the presence of the magnesium cation from the inhibitor. hereon.de |

| Carbon (C) | Present | Confirms the presence of the organic naphthenate anion. |

| Oxygen (O) | Present | Part of the carboxylate group in the naphthenate molecule. hereon.de |

| Substrate Metal (e.g., Iron, Fe) | Peak intensity may be reduced. | The overlying inhibitor film can attenuate the signal from the base metal. |

Green Corrosion Inhibitor Formulations Incorporating this compound

The development of "green" corrosion inhibitors is a significant focus in modern materials science, driven by the need for environmentally benign, non-toxic, and biodegradable solutions. nih.gov These inhibitors are often derived from natural sources like plant extracts. researchgate.netmdpi.comnih.gov Green inhibitors function by adsorbing onto the metal surface through heteroatoms (such as N, S, O, P) and aromatic rings in their molecular structures, forming a protective layer that hinders corrosion reactions. nih.gov

For example, a greener formulation could incorporate this compound with plant extracts, which are rich in organic inhibitor compounds. nih.gov The this compound could provide robust film-forming properties while the green components ensure biodegradability and low toxicity. Such hybrid formulations aim to balance high inhibition efficiency with environmental compatibility. The effectiveness of these complex formulations can be evaluated through various electrochemical and surface analysis techniques. researchgate.net

Table 3: Potential Components for Green Corrosion Inhibitor Formulations

| Component Type | Example | Role in Formulation |

| Primary Film Former | This compound | Forms a persistent, protective layer on the metal surface. |

| Green Co-inhibitor | Plant Extracts (e.g., from tea, leaves, seeds) nih.govmdpi.com | Provide biodegradable, non-toxic organic molecules that adsorb on the surface and enhance inhibition. |

| Synergistic Additive | Natural Polymers (e.g., Chitosan, Alginate) researchgate.net | Can improve film stability and adherence. |

| Solvent | Water or Biodegradable Mutual Solvents mdpi.com | Reduces the formulation's overall environmental impact compared to harsh organic solvents. |

Interfacial Phenomena and Emulsion Stability Studies Involving Magnesium Naphthenate

Role of Magnesium Naphthenate in Oil-Water Interfacial Tension

The effectiveness of this compound in altering the interfacial tension (IFT) between oil and water is a key factor in its role as an emulsion stabilizer. The presence of divalent cations like magnesium can lead to a decrease in IFT due to the electrostatic attraction between the cations in the aqueous phase and the naphthenate molecules at the interface. nih.gov This attraction results in a higher concentration of naphthenic acids at the interface. nih.gov

The interfacial activity of naphthenic acids and their salts, including this compound, is highly dependent on the pH of the aqueous phase. tandfonline.comonepetro.org At low pH, naphthenic acids exist predominantly in their charge-neutral carboxylic acid form, which has limited interfacial activity. google.com As the pH increases, particularly above a threshold of around 6.0, the carboxylic acid groups dissociate, forming naphthenate anions. google.comd-nb.info This dissociation is enhanced by the loss of carbon dioxide from the crude oil as pressure drops during production, which in turn raises the pH. google.com

The resulting naphthenate anions are more surface-active and can significantly lower the IFT between oil and water. mdpi.com At alkaline pH values (beyond 8), the formation of ionized molecules like naphthenates leads to their massive adsorption at the oil-water interface, modifying both interfacial tension and rheology. researchgate.net However, it's important to note that at very high pH levels (above 13), naphthenic acids are primarily found as naphthenates, and the stability of oil-in-water emulsions is mainly due to electrostatic repulsions between these naphthenates at the interface. nih.govunicamp.br

The following table summarizes the effect of pH on the dissociation of naphthenic acid and its general impact on interfacial activity:

| pH Range | Predominant Species | Interfacial Activity |

| Low pH (<6.0) | Charge-neutral carboxylic acid (R-COOH) | Low |

| Neutral to Moderately Alkaline pH (6.0 - 8.0) | Increasing dissociation to naphthenate anions (R-COO⁻) | Increasing |

| Alkaline pH (>8.0) | Predominantly naphthenate anions (R-COO⁻) | High |

In crude oil, this compound does not act in isolation. It competes for space at the oil-water interface with other naturally occurring surface-active molecules, primarily asphaltenes and resins. nih.govconicet.gov.ar Asphaltenes are known to form rigid, viscoelastic films at the interface, which are major contributors to emulsion stability. tandfonline.com Resins, another polar component of crude oil, also exhibit surface activity. researchgate.net

Studies have shown that naphthenates and asphaltenes can exhibit competitive adsorption. nih.gov Some research suggests a two-layer model where naphthenates occupy a primary layer, reducing interfacial tension, while asphaltenes form a secondary, "floating" layer that contributes to the viscoelasticity of the film. nih.gov The presence of resins further complicates these interactions, as they can compete with asphaltenes for adsorption sites. conicet.gov.ar The relative concentrations of these components, along with the properties of the oil and the aqueous phase, determine the final composition and properties of the interfacial film. researchgate.net

The interaction between these components can be synergistic, with asphaltenes and naphthenic acids forming a well-structured, rigid interfacial film. nih.gov However, there is also evidence that certain naphthenic acids can soften the rigidity of asphaltene films, potentially leading to droplet coalescence. tandfonline.com The affinity of divalent cations like Mg²⁺ for the polar groups of asphaltene and resin components can also influence these competitive interactions. researchgate.net

Mechanisms of Emulsion Stabilization and Destabilization

The formation and stability of emulsions are directly linked to the properties of the interfacial film created by surface-active compounds like this compound.

The adsorption of this compound, along with asphaltenes and resins, at the oil-water interface leads to the formation of a film that acts as a physical barrier, preventing water droplets from coalescing. tandfonline.com The rigidity and viscoelasticity of this film are critical indicators of emulsion stability. tandfonline.com These films can become more rigid with aging. tandfonline.com

The interaction between naphthenic acids and divalent cations like magnesium can lead to the formation of more ordered interfacial films. mdpi.com While calcium naphthenates are often associated with the formation of solid deposits, other metal naphthenates can contribute to the stability of the emulsion. nih.govresearchgate.net The viscoelastic properties of these films, specifically the viscous (G") and elastic (G') moduli, can be measured to quantify their strength and behavior under stress. sci-hub.se

The type of emulsion formed—either water-in-oil (W/O) or oil-in-water (O/W)—is influenced by several factors, including the pH of the aqueous phase, water content, and the presence of salts. nih.govunicamp.br

Generally, W/O emulsions are predominant over a wide pH range (6.5-14) and at water contents of 10-50%. nih.govunicamp.br The stability of these W/O emulsions is often attributed to the presence of asphaltenes and resins. nih.govunicamp.br

Conversely, stable O/W emulsions tend to form in a narrower, high-stability region characterized by a high water content (around 50%) and a very alkaline pH (between 12 and 13.5). nih.govunicamp.br In this regime, the stability is primarily due to the electrostatic repulsion between the dissociated naphthenate ions at the interface. nih.govunicamp.br

The presence of salts can also play a crucial role. For instance, the addition of sodium chloride (NaCl) can cause a phase inversion from O/W to W/O by increasing the affinity of certain naphthenic acids for the oil phase. researchgate.net

The following table outlines the general conditions favoring each emulsion type:

| Emulsion Type | pH Range | Water Content | Primary Stabilizing Factor |

| Water-in-Oil (W/O) | 6.5 - 14 | 10% - 50% | Asphaltenes and Resins |

| Oil-in-Water (O/W) | 12 - 13.5 | ~50% | Electrostatic repulsion of naphthenates |

Formation and Mitigation of Metal Naphthenate Deposits

Under certain conditions, the interaction of naphthenic acids with metal ions, including magnesium, can lead to the formation of solid deposits. google.comgoogle.com These deposits can accumulate in pipelines, separators, and other processing equipment, causing significant operational problems. google.comgoogle.com

The formation of these deposits is influenced by factors such as the concentration of naphthenic acids (indicated by the Total Acid Number or TAN of the crude oil), the concentration of cations like Mg²⁺ and Ca²⁺ in the produced water, and the pH of the system. google.comd-nb.info High TAN crude oils combined with water containing high concentrations of divalent cations are particularly prone to forming these precipitates. google.com

Mitigation strategies often focus on preventing the formation of these naphthenate salts. One common approach is to lower the pH of the system by adding acid, which keeps the naphthenic acids in their less reactive, protonated form. d-nb.infomdpi.com Acetic acid has been shown to be effective in this regard. d-nb.info However, this can lead to corrosion issues. mdpi.comresearchgate.net Therefore, the development of alternative chemical inhibitors that can prevent the interaction between naphthenic acids and metal ions at the interface without causing corrosion is an active area of research. google.comresearchgate.net These inhibitors work by positioning themselves at the oil-water interface and physically blocking the formation of naphthenate salts. google.com

Chemical and Solvent-Based Strategies for Deposit Inhibition and Dissolution

To combat the operational issues caused by naphthenate deposits, various chemical and solvent-based strategies have been developed for both inhibiting their formation and dissolving existing accumulations. mdpi.comslb.com These methods primarily involve pH modification, the use of chemical inhibitors, and solvent treatments. researchgate.netmdpi.com

One of the most common historical methods for inhibiting naphthenate formation is the reduction of the water's pH by injecting acids. researchgate.netmdpi.com This approach shifts the equilibrium from the dissociated naphthenate ion back to the protonated naphthenic acid, which is less surface-active and less likely to react with metal cations. mdpi.com Acetic acid is widely used for this purpose; its injection can lower the system's pH and has been shown to be effective in mitigating metal-naphthenate deposition. researchgate.netd-nb.info However, this method has significant drawbacks, as the use of acids can exacerbate corrosion problems in production facilities. researchgate.netslb.com

More recent strategies focus on the development and application of low-dose, high-efficiency naphthenate inhibitors that are often non-acidic. slb.comosti.gov These chemical inhibitors can be surface-active agents that interfere with the mechanisms of deposit formation at the oil-water interface. researchgate.net Several types of demulsifiers have also been found to be effective at both breaking emulsions and inhibiting naphthenate deposit formation. researchgate.net In some cases, synergistic effects have been observed when using mixtures of demulsifiers and scale inhibitors. researchgate.net

For the removal of existing deposits, both chemical dissolvers and mutual solvents have proven effective. Research has systematically evaluated the efficiency of various chemicals in dissolving naphthenate salts. Studies comparing different acids found that formic acid and citric acid can be highly effective dissolvers. mdpi.com Formic acid, in particular, has demonstrated high efficacy in both inhibiting and dissolving naphthenic deposits. mdpi.com

Beyond acids, mutual solvents like ethylene (B1197577) glycol monobutyl ether (EGMBE) and isopropyl alcohol have also been shown to be effective in removing naphthenate deposits, offering an alternative that may be less corrosive. mdpi.com The selection of an appropriate treatment is a multifaceted process, often requiring laboratory testing that simulates field conditions to identify the most effective and compatible chemical package. slb.comonepetro.org

Table 2: Efficiency of Selected Chemical and Solvent-Based Treatments for Naphthenate Deposits

This table presents data on the effectiveness of various chemicals for the inhibition and dissolution of naphthenate deposits based on laboratory studies.

| Chemical Agent | Type | Dissolution Efficiency | Inhibition Efficiency | Notes |

|---|---|---|---|---|

| Formic Acid | Organic Acid | 100% mdpi.com | 99% mdpi.com | Highly effective for both dissolution and inhibition. mdpi.com |

| Citric Acid | Organic Acid | 97% mdpi.com | More effective in dissolution. mdpi.com | Considered a novel and effective treatment option. mdpi.com |

| Acetic Acid | Organic Acid | Effective mdpi.com | Effective d-nb.info | Commonly used to lower pH and prevent deposition. researchgate.netd-nb.infomdpi.com |

| Hydrochloric Acid | Inorganic Acid | More effective in dissolution. mdpi.com | Less effective for inhibition; can create more deposits than originally present in some tests. mdpi.com | |

| Isopropyl Alcohol | Mutual Solvent | 95% mdpi.com | Not specified | Effective solvent for removing existing deposits. mdpi.com |

| EGMBE | Mutual Solvent | 94% mdpi.com | Not specified | Effective solvent for removing existing deposits. mdpi.com |

| ABS Acid | Surfactant Acid | Less effective | More effective in inhibition. mdpi.com |

Emerging Research Frontiers and Future Directions for Magnesium Naphthenate Studies

Development of Novel Applications and Formulations

Historically, magnesium naphthenate has been utilized in applications such as the preparation of lubricating greases and as an additive in fuels and oils marketreportanalytics.comut.ac.ir. However, current research is driven by a growing demand for high-performance, specialized, and environmentally conscious chemical formulations marketreportanalytics.comgithub.com. This has opened avenues for the development of novel applications for this compound.

Emerging trends suggest a focus on creating advanced formulations where this compound can act as a performance-enhancing additive in niche industries marketreportanalytics.com. Research efforts are increasingly directed towards developing sustainable and eco-friendly products, which is influencing the composition of new this compound formulations marketreportanalytics.comgithub.com. For instance, its properties are being explored for potential use in new synthetic detergents, corrosion inhibitors, and as a wetting agent ut.ac.ir. The development of these new applications is closely tied to the ability to create formulations with precisely controlled properties, a challenge that researchers are actively addressing.

Advanced Computational Modeling for Structure-Property-Activity Relationships

Understanding the intricate relationship between the molecular structure of this compound and its functional properties is critical for developing new applications. Advanced computational modeling is emerging as an indispensable tool in this endeavor. Computational studies, employing both quantum and classical mechanics, are helping to elucidate the behavior of naphthenic acids and their interactions with metal ions, which is fundamental to predicting the performance of this compound researchgate.netmdpi.com.

A significant challenge in modeling systems with divalent metal ions like Mg²⁺ is achieving computational accuracy efficiently. A promising frontier is the application of novel modeling techniques, such as the magnesium-cationic dummy atom approach for molecular dynamics simulations nih.gov. This method has been shown to represent the structure and energetics of magnesium-containing enzymes more accurately than traditional models nih.gov. Adopting such advanced computational strategies will allow researchers to build precise structure-property-activity relationships for this compound. These models can predict how variations in the naphthenic acid structure or the coordination environment of the magnesium ion will affect the compound's performance in different applications, thereby accelerating the design of new and improved formulations.

Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of industrial chemicals, and this compound is no exception. There is a growing emphasis on developing more sustainable and environmentally benign production methods marketreportanalytics.com. One area of research involves the use of magnesium oxide (MgO) as a catalyst in the decarboxylation of naphthenic acids, a process where bulk this compound is formed as a reaction intermediate researchgate.netresearchgate.net. This catalytic route could offer a more efficient and cleaner alternative to traditional synthesis methods.